molecular formula C15H15NO4S B2575462 2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1062313-49-8

2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No. B2575462
CAS RN: 1062313-49-8
M. Wt: 305.35
InChI Key: FGGVNQIDGCCIGG-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Metabolism and Synthetic Pathways

Studies have identified the metabolic pathways of N-benzylphenethylamines, including compounds structurally related to "2-((3-Methoxybenzyl)amino)-2-oxoethyl thiophene-3-carboxylate." These pathways involve mono- and bis-O-demethylation, hydroxylation, and further modifications, suggesting their significance in the study of novel psychoactive substances (Šuláková et al., 2021).

Antibacterial and Antioxidant Properties

Compounds with the thiophene moiety, similar to "this compound," have been synthesized and evaluated for their antibacterial and antioxidant activities. These studies reveal significant activity against Gram-negative bacteria and notable antioxidant potential, indicating their potential for pharmaceutical applications (Raghavendra et al., 2016).

Polymer Science and Material Chemistry

In the field of polymer science, compounds related to "this compound" have been utilized in the synthesis of novel cationic polymers. These polymers exhibit photolabile properties, allowing them to switch from a cationic to zwitterionic form upon irradiation. This feature has potential applications in DNA condensation and release, as well as antibacterial activities (Sobolčiak et al., 2013).

Corrosion Inhibition

Research on thiophene derivatives, including those structurally related to "this compound," has explored their effectiveness as corrosion inhibitors for metals in acidic environments. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates and offering potential applications in industrial maintenance (Yadav et al., 2014).

properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-13-4-2-3-11(7-13)8-16-14(17)9-20-15(18)12-5-6-21-10-12/h2-7,10H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVNQIDGCCIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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